An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Diphenyl-4H-thiopyran-4-one
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Diphenyl-4H-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Diphenyl-4H-thiopyran-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the experimental protocols for its preparation, primarily through the dehydrogenation of its tetrahydro precursor. A thorough characterization of the title compound is presented, with quantitative data from various analytical techniques summarized in tabular format for clarity and ease of comparison. Furthermore, this guide elucidates a potential mechanism of action for this class of compounds as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.
Introduction
Thiopyran-4-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The presence of the sulfur atom and the conjugated system imparts unique electronic and photophysical properties to these molecules. Among them, 2,6-Diphenyl-4H-thiopyran-4-one is a key scaffold that has been explored for its potential as a fluorescent dye and in the development of novel therapeutic agents, notably as an inhibitor of DNA-dependent protein kinase (DNA-PK)[1]. This guide serves as a technical resource for researchers, providing detailed methodologies for the synthesis and in-depth characterization of this compound.
Synthesis of 2,6-Diphenyl-4H-thiopyran-4-one
The most common and effective method for the synthesis of 2,6-Diphenyl-4H-thiopyran-4-one involves a two-step process:
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Synthesis of the precursor: 2,6-Diphenyltetrahydro-4H-thiopyran-4-one.
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Dehydrogenation of the tetrahydro precursor to yield the final product.
Experimental Protocol: Synthesis of 2,6-Diphenyltetrahydro-4H-thiopyran-4-one
This procedure is adapted from established methods for the synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-ones[2][3].
Materials:
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Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)
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Water
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Hydrochloric acid (HCl)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibenzylideneacetone in ethanol.
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In a separate beaker, prepare an aqueous solution of sodium sulfide nonahydrate.
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Slowly add the sodium sulfide solution to the ethanolic solution of dibenzylideneacetone with vigorous stirring.
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The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.
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Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.
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Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic impurities.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 2,6-Diphenyltetrahydro-4H-thiopyran-4-one.
Experimental Protocol: Dehydrogenation of 2,6-Diphenyltetrahydro-4H-thiopyran-4-one
The conversion of the tetrahydro precursor to 2,6-Diphenyl-4H-thiopyran-4-one can be achieved using various dehydrogenating agents. A common method involves the use of N-chlorosuccinimide (NCS).
Materials:
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2,6-Diphenyltetrahydro-4H-thiopyran-4-one
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N-chlorosuccinimide (NCS)
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Pyridine
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Dichloromethane (B109758) (CH₂Cl₂)
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Sodium bisulfite solution
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Dissolve 2,6-Diphenyltetrahydro-4H-thiopyran-4-one in dry dichloromethane in a round-bottom flask under an inert atmosphere.
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Cool the solution in an ice bath and add pyridine.
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To this cooled solution, add N-chlorosuccinimide portion-wise over a period of 15-20 minutes, ensuring the temperature remains low.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure 2,6-Diphenyl-4H-thiopyran-4-one as a yellow or tan solid[4].
Characterization of 2,6-Diphenyl-4H-thiopyran-4-one
A comprehensive characterization of the synthesized 2,6-Diphenyl-4H-thiopyran-4-one is crucial to confirm its identity and purity. The following tables summarize the key quantitative data obtained from various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂OS | [4][5] |
| Molecular Weight | 264.34 g/mol | [4][5] |
| Appearance | Yellow or tan powder or crystals | [4] |
| Melting Point | 126 - 130 °C | [4] |
| CAS Number | 1029-96-5 | [4][5] |
Spectroscopic Data
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.40 - 7.60 | m | 10H | Phenyl-H |
| Vinylic Protons | 6.85 | s | 2H | H-3, H-5 |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~182 | C=O |
| Phenyl Carbons | ~126 - 134 | Aromatic C |
| Vinylic Carbons | ~125 | C-3, C-5 |
| Phenyl-substituted Carbons | ~150 | C-2, C-6 |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values found in the literature and spectral databases.
| m/z | Relative Intensity (%) | Possible Fragment |
| 264 | High | [M]⁺ (Molecular Ion) |
| 236 | Moderate | [M - CO]⁺ |
| 134 | Moderate | [C₆H₅CS]⁺ |
| 121 | High | [C₆H₅CO]⁺ |
| 105 | High | [C₆H₅C=CH]⁺ |
| 77 | High | [C₆H₅]⁺ |
Note: Fragmentation patterns can provide valuable structural information. The listed fragments are common for this type of compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3060 | Medium | C-H stretch (aromatic) |
| ~1645 | Strong | C=O stretch (conjugated ketone) |
| ~1600, 1580, 1490, 1450 | Medium to Strong | C=C stretch (aromatic) |
| ~1250 | Medium | C-S stretch |
Biological Activity: Inhibition of DNA-Dependent Protein Kinase (DNA-PK)
Substituted 4H-thiopyran-4-ones have been identified as potential inhibitors of DNA-dependent protein kinase (DNA-PK)[1]. DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of this pathway can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.
DNA-PK Signaling Pathway and Inhibition
The following diagram illustrates the simplified DNA-PK signaling pathway and the proposed point of inhibition by 2,6-Diphenyl-4H-thiopyran-4-one derivatives.
Caption: Simplified schematic of the DNA-PK mediated NHEJ pathway and its inhibition.
The workflow for identifying potential DNA-PK inhibitors often involves a series of experimental assays.
Caption: General experimental workflow for inhibitor development.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of 2,6-Diphenyl-4H-thiopyran-4-one and a comprehensive summary of its characterization data. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The potential of this compound scaffold to inhibit the DNA-PK signaling pathway highlights its significance as a starting point for the design and development of novel anticancer agents. Further investigation into the structure-activity relationships and optimization of the thiopyran-4-one core could lead to the discovery of more potent and selective inhibitors.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
